molecular formula C7H8BrNO4S2 B12078471 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene

Cat. No.: B12078471
M. Wt: 314.2 g/mol
InChI Key: WQNNWXFDPVKLTA-UHFFFAOYSA-N
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Description

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is a heterocyclic compound that contains a thiophene ring substituted with bromine, ethylsulfonylmethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes the bromination of 3-methylthiophene followed by nitration to introduce the nitro group. The ethylsulfonylmethyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also contribute to its reactivity and potential toxicity, as nitro compounds can undergo redox cycling and generate reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitrothiophene: Lacks the ethylsulfonylmethyl group, making it less versatile in certain synthetic applications.

    3-((Ethylsulfonyl)methyl)-2-nitrothiophene:

    5-Bromo-3-methyl-2-nitrothiophene: Lacks the ethylsulfonyl group, which can influence its solubility and chemical properties.

Uniqueness

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is unique due to the combination of bromine, ethylsulfonylmethyl, and nitro groups on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H8BrNO4S2

Molecular Weight

314.2 g/mol

IUPAC Name

5-bromo-3-(ethylsulfonylmethyl)-2-nitrothiophene

InChI

InChI=1S/C7H8BrNO4S2/c1-2-15(12,13)4-5-3-6(8)14-7(5)9(10)11/h3H,2,4H2,1H3

InChI Key

WQNNWXFDPVKLTA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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